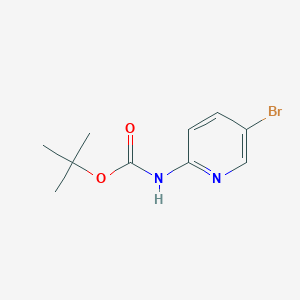

2-(Boc-amino)-5-bromopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXAMCSVTNPSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584590 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159451-66-8 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-amino)-5-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Boc-amino)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Boc-amino)-5-bromopyridine, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and explores its applications, particularly in the development of kinase inhibitors. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Introduction

This compound, also known as tert-butyl (5-bromopyridin-2-yl)carbamate, is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents and other complex organic molecules. Its structure, featuring a pyridine ring functionalized with a bromine atom and a Boc-protected amino group, offers multiple reaction sites for derivatization. The bromine atom is amenable to various cross-coupling reactions, while the Boc-protected amine can be deprotected to allow for further functionalization. This dual reactivity makes it a valuable scaffold in drug discovery, particularly in the synthesis of kinase inhibitors for cancer therapy.[1]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 159451-66-8 | [2][3] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [2][3] |

| Molecular Weight | 273.13 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 167-171 °C | [2] |

| Boiling Point | 288.2 ± 25.0 °C (Predicted) | [2] |

| Density | 1.453 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in many organic solvents such as DMSO, methanol, chloroform, and ethyl acetate; slightly soluble in water. | |

| XLogP3 | 2.4 | [2] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons on the pyridine ring and the tert-butyl group of the Boc protecting group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.[8] Predicted fragmentation patterns can provide further structural confirmation.

Experimental Protocols

Synthesis of this compound

This protocol describes the protection of the amino group of 2-amino-5-bromopyridine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-amino-5-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-amino-5-bromopyridine in the chosen solvent in a round-bottom flask.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Schlenk flask or sealed tube

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-3 eq)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Schlenk flask or sealed tube

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine this compound, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the anhydrous solvent, followed by the amine.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of various biologically active molecules. Its primary application lies in the construction of substituted aminopyridine scaffolds, which are prevalent in many pharmaceutical agents.

A significant area of application is in the development of kinase inhibitors . The pyridine core can mimic the hinge-binding region of ATP in the active site of kinases, while the substituents introduced via cross-coupling reactions can provide potency and selectivity.

One such important signaling pathway targeted by inhibitors derived from this scaffold is the PI3K/Akt/mTOR pathway . This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: The PI3K/Akt/mTOR signaling pathway and a point of intervention for kinase inhibitors.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation.[9]

-

Precautionary Statements:

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[2]

It is highly recommended to consult the full Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. Its well-defined reactivity allows for the strategic introduction of diverse functionalities, making it an invaluable tool for medicinal chemists and researchers in drug development. The protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-?Pyridinamine, 5-?bromo-(1072-97-5) 13C NMR [m.chemicalbook.com]

- 7. 2-Amino-5-bromopyridine(1072-97-5) IR Spectrum [m.chemicalbook.com]

- 8. PubChemLite - this compound (C10H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 9. chemical-label.com [chemical-label.com]

Technical Guide: Physicochemical Properties and Synthetic Applications of 2-(Boc-amino)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Boc-amino)-5-bromopyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing a nucleophilic amino group protected by a tert-butyloxycarbonyl (Boc) group and a bromine atom amenable to cross-coupling reactions, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, namely its melting point and solubility, along with detailed experimental protocols and a representative synthetic workflow.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Melting Point | 167-171 °C | [1] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | N/A |

| Molecular Weight | 273.13 g/mol | N/A |

| Appearance | Off-white solid | [2] |

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature. However, based on purification methodologies described in synthetic protocols, a qualitative solubility profile can be inferred. The compound is soluble in solvent systems used for silica gel column chromatography, such as gradients of ethyl acetate in hexane, indicating its solubility in these organic solvents.

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid organic compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle to ensure uniform packing.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The apparatus is programmed to heat at a slow, controlled rate (e.g., 1-2 °C per minute) in the vicinity of the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Synthesis of this compound

Objective: To synthesize this compound from 2-amino-5-bromopyridine.

Materials:

-

2-Amino-5-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Base (e.g., Triethylamine or DMAP)

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Reaction Setup: 2-Amino-5-bromopyridine is dissolved in an anhydrous solvent under an inert atmosphere.

-

Addition of Reagents: A base is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound as an off-white solid.[2]

Synthetic Workflow: Suzuki Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl boronic acids or esters, leading to the synthesis of diverse biaryl compounds.

Caption: Workflow for a typical Suzuki coupling reaction.

This workflow illustrates the key steps involved in the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid to generate a biaryl product. The process begins with the careful setup of the reaction under inert conditions, followed by heating to drive the catalytic cycle. Progress is monitored until the starting material is consumed. A standard aqueous workup is then performed to remove inorganic byproducts, and the crude product is purified, typically by column chromatography, to yield the desired 2-(Boc-amino)-5-arylpyridine.

References

Spectroscopic Analysis of 2-(Boc-amino)-5-bromopyridine: A Technical Guide

An in-depth guide to the ¹H and ¹³C NMR spectral data of 2-(Boc-amino)-5-bromopyridine, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols for acquiring ¹H and ¹³C NMR spectra, present the spectral data in a clear and structured format, and include visualizations to aid in the interpretation of the molecular structure and spectral assignments.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the pyridine ring, the Boc protecting group, and the amine proton.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| NH | 9.72 | Singlet (s) | - | 1H |

| H-6 | 8.45 | Doublet (d) | 1.8 | 1H |

| H-4 | 7.83 | Doublet (d) | 5.4 | 1H |

| H-3 | 7.53 | Doublet (d) | 5.7 | 1H |

| C(CH₃)₃ | 1.48 | Singlet (s) | - | 9H |

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O | ~152-154 |

| C-2 | ~150-152 |

| C-6 | ~148-150 |

| C-4 | ~140-142 |

| C-3 | ~115-117 |

| C-5 | ~105-107 |

| C (CH₃)₃ | ~80-82 |

| C(C H₃)₃ | ~28-30 |

Table 2: Estimated ¹³C NMR spectral data for this compound. Note: Exact experimental data was not available in the searched literature. The presented values are estimates based on the analysis of structurally similar compounds.

Experimental Protocols

The following protocols describe the general procedures for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

This compound can be synthesized from 2-amino-5-bromopyridine. In a typical procedure, 2-amino-5-bromopyridine is dissolved in a suitable solvent, such as dichloromethane. A base, for instance, triethylamine, is added to the solution, followed by the addition of di-tert-butyl dicarbonate (Boc₂O). The reaction mixture is stirred at room temperature until the starting material is consumed, which can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

NMR Data Acquisition

Approximately 10-20 mg of purified this compound is dissolved in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Typical parameters include a spectral width of about 250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the characterization of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Boc-amino)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(tert-butoxycarbonyl-amino)-5-bromopyridine, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its vibrational properties through IR spectroscopy is crucial for identity confirmation, purity assessment, and monitoring of chemical transformations in drug development and manufacturing.

Introduction to Infrared Spectroscopy of 2-(Boc-amino)-5-bromopyridine

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, and twisting). The resulting IR spectrum is a unique fingerprint of the molecule, providing valuable information about its functional groups and overall structure.

For a molecule like this compound, the IR spectrum reveals characteristic absorption bands for the N-H group, the carbonyl (C=O) of the Boc protecting group, the pyridine ring, and the carbon-bromine bond. Analysis of these bands allows for unambiguous identification and structural elucidation.

Experimental Protocol for FT-IR Analysis

A standard experimental procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound is detailed below. This protocol is based on the methodology described in a study by Premkumar et al., where the vibrational spectrum was experimentally recorded using an FT-IR spectrometer.[1]

Methodology: KBr Pellet Technique

-

Sample Preparation: A small amount of this compound (typically 1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture must be homogenous to ensure even distribution of the sample in the KBr matrix.

-

Pellet Formation: The resulting mixture is then transferred to a pellet-pressing die. A hydraulic press is used to apply pressure (typically 8-10 tons) to the die, forming a thin, transparent KBr pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Vibrational Band Assignments

The interpretation of the IR spectrum of this compound involves assigning the observed absorption bands to specific vibrational modes within the molecule. The following table summarizes the key experimental FT-IR peaks and their corresponding assignments based on a comprehensive study involving both experimental measurements and theoretical calculations using Density Functional Theory (DFT).[1]

| Wavenumber (cm⁻¹) (Experimental FT-IR) | Vibrational Assignment | Description of Vibrational Mode |

| 3409 | N-H stretching | Stretching vibration of the amine N-H bond. |

| 3084 | C-H stretching | Aromatic C-H stretching of the pyridine ring. |

| 2981 | C-H stretching | Asymmetric stretching of the C-H bonds in the methyl groups of the Boc moiety. |

| 1749 | C=O stretching | Stretching vibration of the carbonyl group in the Boc protecting group. |

| 1589 | C=C, C=N stretching | Ring stretching vibrations of the pyridine moiety. |

| 1525 | N-H bending | In-plane bending (scissoring) of the N-H bond. |

| 1475, 1452 | CH₃ bending | Asymmetric and symmetric bending vibrations of the methyl groups. |

| 1373 | C-H bending | In-plane bending of the aromatic C-H bonds. |

| 1230 | C-N stretching | Stretching vibration of the bond between the pyridine ring and the nitrogen atom. |

| 1161 | C-O stretching | Stretching of the C-O bond within the Boc group. |

| 1095 | C-C stretching | Stretching of the quaternary carbon in the tert-butyl group. |

| 831 | C-H bending | Out-of-plane bending (wagging) of the aromatic C-H bonds. |

| 665 | C-Br stretching | Stretching vibration of the carbon-bromine bond. |

Data sourced from Premkumar et al. (2014).[1]

Graphical Representations of Experimental Workflow and Molecular Structure

To visualize the processes and relationships discussed, the following diagrams are provided.

Caption: Workflow for FT-IR analysis of this compound.

Caption: Key functional groups and their IR vibrational frequencies.

Conclusion

The infrared spectrum of this compound is well-defined, with characteristic peaks that can be confidently assigned to its constituent functional groups. The prominent N-H stretching band around 3409 cm⁻¹, the strong carbonyl absorption of the Boc group at 1749 cm⁻¹, and the various vibrations associated with the substituted pyridine ring provide a robust method for the identification and quality control of this important pharmaceutical intermediate. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this compound.

References

Unveiling the Structural Nuances of 2-(Boc-amino)-5-bromopyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to 2-(Boc-amino)-5-bromopyridine, a key intermediate in pharmaceutical and agrochemical research. While an experimentally determined crystal structure for this compound is not publicly available, this paper presents a detailed analysis of its predicted characteristics, supplemented by the known crystal structure of its parent compound, 2-amino-5-bromopyridine, to offer valuable structural insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

The following tables summarize the key physicochemical properties of this compound and the crystallographic data for the closely related 2-amino-5-bromopyridine.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ |

| Molecular Weight | 273.13 g/mol |

| CAS Number | 159451-66-8 |

| Melting Point | 167-171 °C (lit.)[1] |

| Boiling Point | 288.2±25.0 °C (Predicted)[1] |

| Density | 1.453±0.06 g/cm³ (Predicted)[1] |

| Flash Point | 178.8±30.7 °C[1] |

| XLogP3 | 2.4[1] |

| PSA (Polar Surface Area) | 51.2 Ų[1] |

Table 2: Crystallographic Data for 2-amino-5-bromopyridine

As a structural analogue, the crystallographic data of 2-amino-5-bromopyridine provides a foundational understanding of the pyridine ring and bromo-substituent orientation.

| Parameter | Value |

| COD Number | 8103500[2] |

| Crystal System | Monoclinic[2] |

| Space Group | P 1 21/c 1[2] |

| a | 13.80 Å[2] |

| b | 5.839 Å[2] |

| c | 7.687 Å[2] |

| α | 90.000°[2] |

| β | 106.04°[2] |

| γ | 90.000°[2] |

| Z | 4[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-5-bromopyridine with a tert-butoxycarbonyl (Boc) group.

Materials:

-

2-amino-5-bromopyridine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A suitable base (e.g., Triethylamine, DMAP - optional)

Procedure:

-

Dissolve 2-amino-5-bromopyridine in the chosen solvent in a reaction flask.

-

Add the base to the solution (if required).

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is then purified, often by recrystallization or column chromatography, to yield pure this compound.

Synthesis of the Precursor: 2-amino-5-bromopyridine

A common method for the synthesis of the precursor, 2-amino-5-bromopyridine, involves the bromination of 2-aminopyridine.

Materials:

-

2-aminopyridine

-

Phenyltrimethylammonium tribromide

-

Chloroform or Dichloromethane

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine and the chosen solvent.

-

Add phenyltrimethylammonium tribromide to the mixture.

-

Stir the mixture at a controlled temperature (e.g., 25-30°C) for a designated time (e.g., 2 hours).[3]

-

After the reaction, the mixture is washed with a saturated sodium chloride solution.[3]

-

The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate.[3]

-

The solvent is removed by rotary evaporation to yield an oil, which is then cooled and treated with water to precipitate the solid crude product.[3]

-

The crude product is recrystallized from a suitable solvent like benzene to obtain the purified 2-amino-5-bromopyridine.[3]

Visualizations

To aid in the conceptualization of the synthetic workflow, the following diagram illustrates the general process for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Structural Discussion

The introduction of the bulky tert-butoxycarbonyl (Boc) protecting group on the amino functionality of 2-amino-5-bromopyridine is expected to have significant steric and electronic effects on the molecule's conformation and crystal packing, should a crystalline form be obtained. The Boc group's presence would likely hinder intermolecular hydrogen bonding involving the amino group, which is a prominent feature in the crystal structure of many primary amines. This alteration in intermolecular interactions would, in turn, influence the melting point, solubility, and other macroscopic properties of the compound. While the precise bond lengths and angles for this compound remain to be experimentally determined, they can be reasonably predicted to be similar to those of the parent pyridine ring in 2-amino-5-bromopyridine, with expected variations in the C-N bond associated with the newly formed carbamate.

Conclusion

This compound is a valuable building block in the synthesis of complex organic molecules for various applications. Although a definitive crystal structure has yet to be reported, a comprehensive understanding of its properties and synthesis can be achieved through the examination of its predicted data and comparison with its parent compound, 2-amino-5-bromopyridine. The experimental protocols and data presented in this guide are intended to support further research and development involving this important chemical intermediate.

References

A Technical Guide to 2-(Boc-amino)-5-bromopyridine: Commercial Availability, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 2-(tert-butoxycarbonyl-amino)-5-bromopyridine, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, synthesis, purification, and characterization.

Commercial Availability and Suppliers

2-(Boc-amino)-5-bromopyridine is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities of 97% or higher. The CAS number for this compound is 159451-66-8. Below is a summary of key physical and chemical properties.

| Property | Value |

| CAS Number | 159451-66-8 |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ |

| Molecular Weight | 273.13 g/mol |

| Melting Point | 167-171 °C |

| Appearance | Off-white to yellow crystalline powder |

| Typical Purity | ≥ 97% |

Several major chemical suppliers offer this compound. While a comprehensive list is beyond the scope of this guide, prominent suppliers include:

-

Sigma-Aldrich (Merck)[1]

-

Aladdin Scientific[2]

-

Conier Chem&Pharma Limited[3]

-

Tokyo Chemical Industry (TCI)[4]

-

Chem-Impex[5]

Pricing and availability are subject to change and can be obtained directly from the suppliers' websites.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the protection of the amino group of its precursor, 2-amino-5-bromopyridine, using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of 2-amino-5-bromopyridine (Precursor)

The precursor, 2-amino-5-bromopyridine, can be synthesized via the bromination of 2-aminopyridine.

Materials:

-

2-aminopyridine

-

Phenyltrimethylammonium tribromide

-

Dichloromethane or Chloroform

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Benzene (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-aminopyridine (1 equivalent) and phenyltrimethylammonium tribromide (1 equivalent) in chloroform.[5][6]

-

Stir the mixture at room temperature (25-30 °C) for 2 hours.[5][6]

-

Wash the reaction mixture with a saturated sodium chloride solution.[5]

-

Separate the organic layer and wash it with water.[5]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain an oily residue.[5]

-

Cool the residue with ice water and add water to precipitate the crude product.[5]

-

Recrystallize the crude solid from benzene to yield 2-amino-5-bromopyridine as a yellow solid.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-amino-5-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-amino-5-bromopyridine (1 equivalent) in THF at 0 °C, add sodium bis(trimethylsilyl)amide solution (2.1 equivalents) and stir for 5 minutes.[7]

-

Add di-tert-butyl dicarbonate (1.1 equivalents) in several portions.[7]

-

Allow the reaction to stir at room temperature for 30 minutes.[7]

-

Dilute the reaction mixture with water and neutralize to a pH of 7-8 with ice-cold 1N HCl.[7]

-

Extract the mixture with ethyl acetate.[7]

-

Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

The resulting residue can be purified by silica gel column chromatography.[7]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Amino-5-bromopyridine | SIELC Technologies [sielc.com]

- 3. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 2-(Boc-amino)-5-bromopyridine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Boc-amino)-5-bromopyridine (CAS No. 159451-66-8), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical Identification and Physical Properties

This compound, also known as tert-butyl N-(5-bromopyridin-2-yl)carbamate, is a solid organic compound. Its utility in synthesis is significant, but it requires careful handling due to its potential hazards.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [2] |

| CAS Number | 159451-66-8 | [3] |

| Melting Point | 167-171 °C | [4] |

| Boiling Point | 288.2 ± 25.0 °C (Predicted) | [4] |

| Density | 1.453 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 178.8 ± 30.7 °C | [4] |

| Vapor Pressure | 0.002 mmHg at 25°C |[4] |

Hazard Identification and Classification

This compound is classified as hazardous.[5] All personnel must be fully aware of its potential health effects before handling. The GHS hazard classifications are summarized below.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][6][8] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][6][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][6][8] |

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[8]

Signal Word: DANGER[3] or WARNING[8]

Potential Health Effects:

-

Ingestion: Harmful if swallowed.[5][6] Animal experiments suggest ingestion of significant amounts could cause serious health damage.[5]

-

Inhalation: May cause respiratory irritation.[6][8] Long-term exposure to irritants can lead to airway diseases.[5]

-

Skin Contact: Causes skin irritation.[6][8] May cause sensitization by skin contact, leading to an allergic reaction upon subsequent exposure.[3][5] Open cuts or abraded skin should not be exposed.[5]

-

Eye Contact: Causes serious eye irritation and potential damage.[5][6]

Safe Handling and Storage Protocols

Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][9][10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][10]

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this chemical to ensure appropriate PPE is selected.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Standard/Specification |

|---|---|---|

| Hands | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, polychloroprene).[5] | Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[5] |

| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.[6] | OSHA 29 CFR 1910.133 or European Standard EN166.[10] |

| Skin/Body | Laboratory coat, overalls, and closed-toe shoes. An apron may be necessary for larger quantities.[5][6] | Protective clothing should be selected based on the concentration and quantity of the substance handled.[6] |

| Respiratory | An approved respirator (e.g., N95 dust mask, or European Standard EN 149 approved respirator) should be used when engineering controls are insufficient or when handling fine powders.[6] | Use a NIOSH or European Standard EN 149 approved respirator when necessary.[7] |

References

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - this compound (C10H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. chemical-label.com [chemical-label.com]

- 4. echemi.com [echemi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

Stability of 2-(Boc-amino)-5-bromopyridine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-(tert-butoxycarbonyl-amino)-5-bromopyridine, a key intermediate in pharmaceutical synthesis. The document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for assessing the compound's stability. While specific quantitative stability data for this molecule is not extensively available in public literature, this guide synthesizes information on the known stability of its core functional groups—the Boc-protecting group and the bromopyridine scaffold—to provide a robust framework for its handling, storage, and quality control. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and purity of 2-(Boc-amino)-5-bromopyridine throughout its lifecycle.

Introduction

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group and the reactive bromopyridine ring necessitates a thorough understanding of its stability profile to ensure the quality, efficacy, and safety of downstream products. This guide details the factors influencing the stability of this compound and provides methodologies for its assessment.

Recommended Storage Conditions

To maintain the integrity of this compound, proper storage is paramount. Based on the chemical properties of the Boc group and brominated pyridines, the following conditions are recommended:

-

Temperature: Store in a cool environment, ideally between 2°C and 8°C for long-term storage. For short-term storage, ambient temperature in a dry and well-ventilated place is acceptable.[1][2] Avoid exposure to high temperatures, as thermal degradation of the Boc group can occur.[3]

-

Humidity: Store in a dry environment, protected from moisture. The use of desiccants is recommended. The Boc group's hydrophobicity offers some protection against humidity, but prolonged exposure to high humidity can facilitate hydrolysis, especially in the presence of acidic or basic impurities.

-

Light: Protect from light.[4] Aromatic brominated compounds can be susceptible to photodecomposition. Store in amber glass vials or other opaque containers.

-

Atmosphere: For long-term storage, storing under an inert atmosphere, such as nitrogen or argon, is advisable to prevent oxidative degradation.[4]

-

Incompatible Materials: Store away from strong acids, strong bases, and strong oxidizing agents.[1][5] Contact with these substances can lead to rapid degradation.

Potential Degradation Pathways

The degradation of this compound is primarily dictated by the lability of the Boc protecting group and the reactivity of the bromopyridine ring.

Degradation of the Boc Protecting Group

The tert-butoxycarbonyl group is sensitive to acidic conditions and elevated temperatures.

-

Acid-Catalyzed Hydrolysis: The most common degradation pathway for the Boc group is acid-catalyzed hydrolysis. Trace amounts of acidic impurities in the storage container or the atmosphere can lead to the cleavage of the Boc group, yielding 2-amino-5-bromopyridine, isobutylene, and carbon dioxide.

-

Thermal Decomposition: The Boc group can be thermally cleaved, particularly at temperatures above its melting point.[3] This decomposition can also lead to the formation of 2-amino-5-bromopyridine.

Degradation of the Bromopyridine Ring

The bromopyridine ring is generally stable but can undergo degradation under certain conditions.

-

Photodecomposition: Aromatic bromides can be susceptible to photolytic cleavage of the carbon-bromine bond, which can lead to the formation of radical species and subsequent downstream products.

-

Nucleophilic Substitution: While generally requiring harsh conditions, the bromine atom can be displaced by strong nucleophiles.

-

Oxidative Degradation: Strong oxidizing conditions can lead to the formation of pyridine N-oxides or other oxidation products.

A diagram illustrating the primary degradation pathways is provided below.

References

Synthesis of 2-(Boc-amino)-5-bromopyridine from 2-amino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(Boc-amino)-5-bromopyridine from 2-amino-5-bromopyridine, a crucial reaction in the development of pharmaceutical intermediates. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the workflow.

Introduction

The protection of amine functional groups is a fundamental strategy in multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The synthesis of this compound is a key step in the elaboration of the 2-aminopyridine scaffold, which is a privileged structure in medicinal chemistry. This guide provides a detailed protocol for the efficient Boc-protection of 2-amino-5-bromopyridine.

Reaction Overview

The synthesis involves the reaction of 2-amino-5-bromopyridine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride. The choice of solvent and base can significantly influence the reaction efficiency and yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-amino-5-bromopyridine | [1] |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [1] |

| Base | Sodium bis(trimethylsilyl)amide (NaHMDS) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 35 minutes | [1] |

| Yield | 85% | [1] |

| Purification Method | Silica gel column chromatography | [1] |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.[1]

Materials:

-

2-amino-5-bromopyridine (8.65 g, 50 mmol)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1 M solution in THF, 105 mL, 105 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (12 g, 55 mmol)

-

Tetrahydrofuran (THF), anhydrous (100 mL)

-

1N Hydrochloric acid (HCl), ice-cold

-

Water, deionized

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of 2-amino-5-bromopyridine (8.65 g, 50 mmol) in anhydrous THF (100 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Addition of Base: Slowly add sodium bis(trimethylsilyl)amide (1 M solution in THF, 105 mL, 105 mmol) to the cooled solution. Stir the reaction mixture at 0 °C for 5 minutes.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (12 g, 55 mmol) to the reaction mixture in several portions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes.

-

Quenching and Neutralization: Dilute the reaction mixture with water (60 mL) and neutralize to a pH of 7-8 by the addition of ice-cold 1N HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with saturated NaCl solution.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of 0-50% ethyl acetate in hexane, to yield tert-butyl (5-bromopyridin-2-yl)carbamate as an off-white solid (11.6 g, 85% yield).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient, with a high reported yield, and utilizes standard laboratory techniques. This guide is intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the reliable preparation of this important building block.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-(Boc-amino)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-(Boc-amino)-5-bromopyridine as a key building block for the synthesis of 2-(Boc-amino)-5-arylpyridines. This class of compounds is of significant interest in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors.

The protocols outlined below are based on established methods for structurally similar aminopyridines and provide robust starting points for reaction optimization.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino functionality allows for controlled reactivity and subsequent deprotection to yield the free aminopyridine, a common scaffold in pharmacologically active molecules.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from reactions with structurally analogous aminopyridines and serves as a strong predictor for this specific transformation.[3][4]

Table 1: Suzuki Coupling with Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | tert-butyl (5-phenylpyridin-2-yl)carbamate | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-95 | 12-18 | 85 |

| 2 | 4-Methylphenylboronic acid | tert-butyl (5-(p-tolyl)pyridin-2-yl)carbamate | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-95 | 12-18 | 82 |

| 3 | 4-Methoxyphenylboronic acid | tert-butyl (5-(4-methoxyphenyl)pyridin-2-yl)carbamate | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-95 | 12-18 | 88 |

| 4 | 4-Chlorophenylboronic acid | tert-butyl (5-(4-chlorophenyl)pyridin-2-yl)carbamate | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-95 | 12-18 | 78 |

| 5 | 4-Fluorophenylboronic acid | tert-butyl (5-(4-fluorophenyl)pyridin-2-yl)carbamate | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-95 | 12-18 | 80 |

Table 2: Suzuki Coupling with Palladium Acetate [Pd(OAc)₂] and SPhos

| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | tert-butyl (5-phenylpyridin-2-yl)carbamate | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8-12 | >90 (Expected) |

| 2 | 3-Nitrophenylboronic acid | tert-butyl (5-(3-nitrophenyl)pyridin-2-yl)carbamate | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8-12 | 75 |

| 3 | 2-Thiopheneboronic acid | tert-butyl (5-(thiophen-2-yl)pyridin-2-yl)carbamate | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8-12 | 72 |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄[2][3]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium phosphate (K₃PO₄) (2.5 eq)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Schlenk flask or reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Stir the reaction mixture at 85-95 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[2]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-(Boc-amino)-5-arylpyridine product.

Protocol 2: Procedure using Pd(OAc)₂ with a Buchwald Ligand (SPhos)[4]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄) (3.0 eq)

-

Toluene, anhydrous

-

Water, deionized and degassed

-

Schlenk flask or reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed toluene and water via syringe (e.g., a 4:1 or 5:1 mixture).

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 2-(Boc-amino)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of complex molecules, including conjugated enynes and arylalkynes.[2][3] The functionalization of pyridine rings, a common motif in bioactive compounds, via Sonogashira coupling is of significant interest.[1] This document provides detailed application notes and protocols for the Sonogashira coupling of 2-(Boc-amino)-5-bromopyridine with terminal alkynes, a key transformation for building more complex heterocyclic structures. Both traditional copper-cocatalyzed and copper-free conditions are discussed to provide a comprehensive guide for researchers.

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium(0) complex and, in its classic form, a copper(I) co-catalyst in the presence of an amine base.[4] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species. This is followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. The cycle concludes with reductive elimination to yield the desired alkynyl-substituted pyridine and regenerate the active palladium(0) catalyst.[4] Copper-free variants have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be an issue with copper co-catalysts.[5][6]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for the Sonogashira coupling of various aminobromopyridine substrates with terminal alkynes. These conditions serve as an excellent starting point for the reaction of this compound.

Table 1: Copper-Cocatalyzed Sonogashira Coupling Conditions for Aminobromopyridines

| Entry | Aryl Bromide Substrate | Alkyne Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 95 |

| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 89 |

| 3 | 2-Amino-5-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5.0) | - | CuI (10) | Et₃N | THF | 65 | 16 | 85 |

| 4 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 93 |

| 5 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N | THF | RT | 16 | Low (25%) |

Data adapted from multiple sources.[7][8][9]

Table 2: Copper-Free Sonogashira Coupling Conditions

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylacetylene | (AllylPdCl)₂ (1.0) | P(t-Bu)₃ (2.0) | Cs₂CO₃ | Dioxane | RT | 98 |

| 2 | 3-Bromoanisole | 1-Heptyne | (AllylPdCl)₂ (1.0) | P(t-Bu)₃ (2.0) | Cs₂CO₃ | Dioxane | RT | 95 |

| 3 | 3-Bromopyridine | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.0) | - | TMP | DMSO | RT | 97 |

Data adapted from multiple sources.[5][10]

Experimental Protocols

Below are detailed methodologies for both copper-catalyzed and copper-free Sonogashira coupling reactions, which can be adapted for this compound.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is based on optimized conditions for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[7]

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)

-

Triphenylphosphine (PPh₃, 5.0 mol%)

-

Copper(I) iodide (CuI, 5.0 mol%)

-

Triethylamine (Et₃N, used as base and co-solvent)

-

Anhydrous, deoxygenated Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

-

Solvent Addition: Add anhydrous, deoxygenated DMF, followed by triethylamine. Stir the mixture for 30 minutes at room temperature to allow for complex formation.

-

Reagent Addition: Add this compound (1.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(Boc-amino)-5-alkynylpyridine.

Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature

This protocol is adapted from a general method for the copper-free coupling of aryl bromides.[5] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of these reactions at room temperature.[11]

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Allylpalladium(II) chloride dimer ((AllylPdCl)₂, 1.0 mol%)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃, 2.0 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 eq)

-

Anhydrous, deoxygenated 1,4-Dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add (AllylPdCl)₂ (1.0 mol%), P(t-Bu)₃ (2.0 mol%), and Cs₂CO₃ (2.0 eq) to a dry Schlenk flask.

-

Reagent Addition: Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and anhydrous dioxane.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times may vary depending on the specific substrates.

-

Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the final product.

Visualizations

Catalytic Cycle of Sonogashira Coupling

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Caption: General experimental workflow for Sonogashira coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]

Application Notes and Protocols for the Heck Reaction of 2-(Boc-amino)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Heck reaction utilizing 2-(Boc-amino)-5-bromopyridine as a key building block. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules. The protocols outlined below are based on established procedures for similar substrates and provide a solid foundation for further optimization.[2][3]

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the desired vinyl-substituted pyridine and regenerate the active catalyst.[4][5] The Boc-protecting group on the amino functionality enhances the solubility of the starting material in common organic solvents and can influence the electronic properties of the pyridine ring, potentially affecting reaction outcomes.

Experimental Protocols

Two primary protocols are presented below: a conventional thermal heating method and a microwave-assisted method, which can significantly reduce reaction times.[3]

Protocol 1: Conventional Thermal Heating

This protocol is adapted from procedures for similar aminobromopyridines and is suitable for standard laboratory setups.[2][3]

Materials:

-

This compound

-

Alkene (e.g., styrene, acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

Tetrabutylammonium bromide (TBAB)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

-

Add the alkene (1.5 eq), palladium(II) acetate (1-5 mol%), and tetrabutylammonium bromide (0.6 eq).[2]

-

Add anhydrous DMF as the solvent, followed by triethylamine (3.0 eq).[2]

-

Seal the vessel and heat the reaction mixture to 100-130 °C.[2][3][6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired vinyl-substituted 2-(Boc-amino)pyridine.

Protocol 2: Microwave-Assisted Heck Reaction

This method offers a significant acceleration of the reaction, often leading to higher yields and cleaner reaction profiles in shorter times.[3]

Materials:

-

Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

-

In a microwave-safe vial, combine this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (0.25-1 mol%), and tetrabutylammonium bromide (0.6 eq).[3]

-

Add anhydrous DMF and triethylamine (3.0 eq).[3]

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to a set temperature (e.g., 160 °C) for a short duration (e.g., 5-15 minutes).[3]

-

After the reaction is complete, cool the vial to room temperature.

-

Perform the same work-up and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on literature for similar substrates.[3] Researchers should use these as a starting point for optimization.

Table 1: Reaction Conditions for Heck Coupling with 2-Aminopyridine Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

| Substrate | This compound | This compound |

| Alkene | Styrene (1.5 eq) | Styrene (1.5 eq) |

| Catalyst | Pd(OAc)₂ (1 mol%) | Pd(OAc)₂ (0.25 mol%) |

| Base | Et₃N (3 eq) | Et₃N (3 eq) |

| Additive | TBAB (0.6 eq) | TBAB (0.6 eq) |

| Solvent | DMF | DMF |

| Temperature | 130 °C | 160 °C |

| Time | 90 min | 5 min |

Table 2: Reported Yields for Heck Coupling of 2-Amino-5-bromopyridine with Styrene[3]

| Heating Method | Reaction Time | Yield (%) |

| Thermal (130 °C) | 90 min | 92% (isolated) |

| Microwave (160 °C) | 5 min | 88% (isolated) |

Note: Yields are reported for the coupling of 2-amino-5-bromopyridine with styrene and may vary for the Boc-protected analogue.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Heck reaction protocol.

Caption: General workflow for the Heck reaction of this compound.

Safety and Handling

-

Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents such as DMF are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

-

Microwave reactions should be conducted in specialized equipment designed for chemical synthesis to avoid the risk of explosion.

Conclusion

The Heck reaction of this compound provides a versatile route to a variety of substituted aminopyridines, which are valuable intermediates in drug discovery and materials science. The protocols provided herein, for both conventional and microwave-assisted heating, offer reliable starting points for researchers. Optimization of catalyst loading, base, solvent, and temperature may be necessary to achieve the highest yields for specific alkene coupling partners.

References

Synthesis of Biarylpyridines: A Detailed Guide Using 2-(Boc-amino)-5-bromopyridine

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of biarylpyridines, a class of compounds with significant interest in medicinal chemistry and drug development, utilizing 2-(Boc-amino)-5-bromopyridine as a key intermediate. The protocols detailed herein cover the Boc protection of 2-amino-5-bromopyridine, the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling with various arylboronic acids, and the final deprotection to yield the desired 2-amino-5-arylpyridines.

Introduction

Biarylpyridine scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The ability to efficiently construct these structures is therefore of paramount importance to medicinal chemists and drug discovery professionals. The use of this compound as a starting material offers a versatile and reliable route to a diverse library of 5-aryl-2-aminopyridines. The Boc (tert-butoxycarbonyl) protecting group allows for selective functionalization at the 5-position of the pyridine ring via cross-coupling reactions while preventing interference from the amino group. The subsequent facile removal of the Boc group under acidic conditions provides the final product.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. Its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids make it an ideal choice for the synthesis of biarylpyridines.

Overall Synthetic Scheme

The synthesis of 2-amino-5-arylpyridines from 2-amino-5-bromopyridine proceeds in three main steps as illustrated in the workflow below.

Caption: Overall workflow for the synthesis of 2-amino-5-arylpyridines.

Data Presentation

Table 1: Boc Protection of 2-Amino-5-bromopyridine

| Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |

| 2-Amino-5-bromopyridine | This compound | Di-tert-butyl dicarbonate, NaH | THF | 1 | ~85 |

Table 2: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids (Representative Yields)